molecular formula C13H11ClF2N4O3 B8803442 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(difluoromethoxy)benzoic acid

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(difluoromethoxy)benzoic acid

Cat. No. B8803442
M. Wt: 344.70 g/mol
InChI Key: PGXHEEZNSOGEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(difluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C13H11ClF2N4O3 and its molecular weight is 344.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(difluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(difluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(difluoromethoxy)benzoic acid

Molecular Formula

C13H11ClF2N4O3

Molecular Weight

344.70 g/mol

IUPAC Name

4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-(difluoromethoxy)benzoic acid

InChI

InChI=1S/C13H11ClF2N4O3/c1-17-10-7(14)5-18-13(20-10)19-8-3-2-6(11(21)22)4-9(8)23-12(15)16/h2-5,12H,1H3,(H,21,22)(H2,17,18,19,20)

InChI Key

PGXHEEZNSOGEKJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)O)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CNc1nc(Nc2ccc(C(=O)OC)cc2OC(F)F)ncc1Cl
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Synthesis routes and methods II

Procedure details

Methyl 4-(5-chloro-4-(methylamino)pyrimidin-2-ylamino)-3-(difluoromethoxy)benzoate (500 mg) was dissolved in 5 mL of THF and 5 mL of water. After dissolution, 234 mg of lithium hydroxide was added and the reaction was stirred at room temperature over night. The mixture was checked by LCMS and then carefully acidified with 1N HCl and partitioned with ethyl acetate. The organic layer was concentrated and purified by silica gel chromatography to give 250 mg of 4-(5-chloro-4-(methylamino)pyrimidin-2-ylamino)-3-(difluoromethoxy)benzoic acid.
Name
Methyl 4-(5-chloro-4-(methylamino)pyrimidin-2-ylamino)-3-(difluoromethoxy)benzoate
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500 mg
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5 mL
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234 mg
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0 (± 1) mol
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5 mL
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